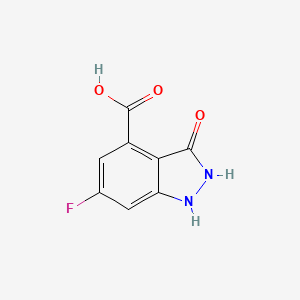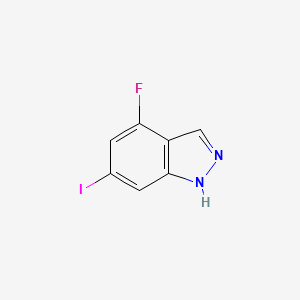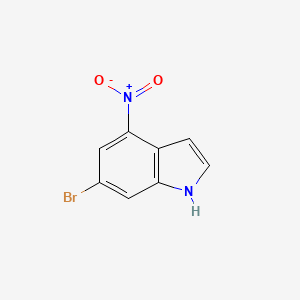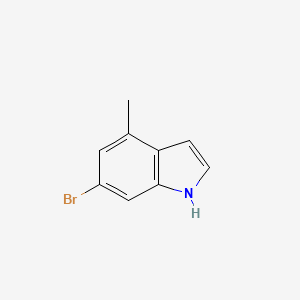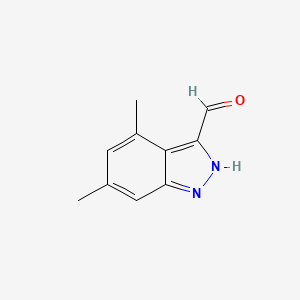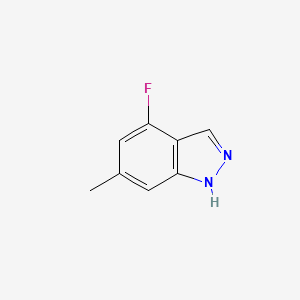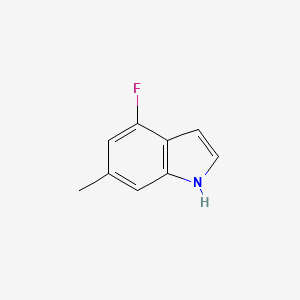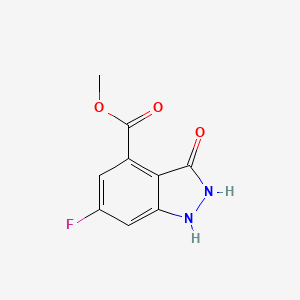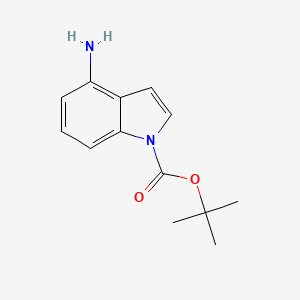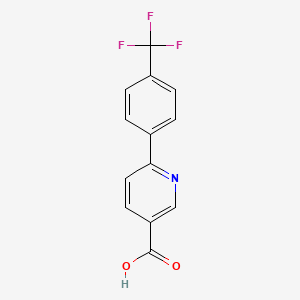
6-(4-(Trifluoromethyl)phenyl)nicotinic acid
Übersicht
Beschreibung
6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid analogues. These compounds have been identified as potent inhibitors of the carbonic anhydrase III (CAIII) enzyme, which is a new pharmacological target for the treatment of conditions such as hyperlipidemia and cancer progression. The inhibition of CAIII can be beneficial in managing these diseases due to the enzyme's role in various physiological processes .
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including those with a trifluoromethyl group, typically involves the formation of the pyridine ring as a key step. The paper titled "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors" discusses novel routes to synthesize these compounds. Although the paper focuses on 2-trifluoromethyl-nicotinic acid derivatives, the methods described could potentially be adapted for the synthesis of 6-substituted derivatives. These synthetic routes are important for the production of pharmacologically active compounds, such as COMT inhibitors .
Molecular Structure Analysis
The molecular structure of 6-substituted nicotinic acid analogues is crucial for their activity against CAIII. The presence of a hydrophobic group at position 6 of the pyridine ring, which contains a hydrogen bond acceptor, enhances the inhibitory activity of these compounds. The carboxylic acid group of the ligand is essential for binding to the enzyme's active site, forming a coordinate bond with the Zn+2 ion. This interaction is a key factor in the compound's ability to inhibit CAIII .
Chemical Reactions Analysis
The chemical reactions involving 6-substituted nicotinic acid analogues are centered around their interaction with the CAIII enzyme. The inhibitory mode of these compounds was confirmed by utilizing the weak esterase activity of CAIII. The binding of these analogues to the enzyme is concentration-dependent, as evidenced by the appearance of a vacancy peak in size-exclusion chromatography studies. This indicates that the compounds effectively interact with the enzyme to inhibit its function .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid are not detailed in the provided papers, the general properties of nicotinic acid analogues can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in water and organic solvents depending on the nature of the substituents on the pyridine ring. The presence of the trifluoromethyl group could influence the acidity of the carboxylic acid group and the overall lipophilicity of the compound, which in turn could affect its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Derivatives
A novel approach to synthesizing 2-trifluoromethyl-nicotinic acid derivatives has been developed, showcasing the significance of these compounds as intermediates in manufacturing COMT inhibitors. This synthesis emphasizes the utility of pyridyl compounds in pharmaceutical production (Kiss, Ferreira, & Learmonth, 2008).
Biochemical Receptor Interaction
Research has identified PUMA-G and HM74 as receptors for nicotinic acid, revealing its anti-lipolytic effect mediated through Gi-protein-coupled receptors in adipocytes. This finding is crucial for understanding the biochemical pathways influenced by nicotinic acid and its derivatives (Tunaru et al., 2003).
Analytical Method Development
An improved HPLC method for determining Niflumic Acid in human plasma demonstrates the analytical applications of nicotinic acid derivatives, highlighting their importance in bioequivalence studies and therapeutic monitoring (Park, Shin, Lee, & Na, 2008).
Antibacterial Activity
A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these derivatives in developing new antimicrobial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Vasorelaxation and Antioxidation Properties
The study of thionicotinic acid derivatives has revealed their vasorelaxation and antioxidative properties, suggesting a novel class of compounds for therapeutic development in cardiovascular and oxidative stress-related conditions (Prachayasittikul et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXRGANGGHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647044 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)nicotinic acid | |
CAS RN |
253315-23-0 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

